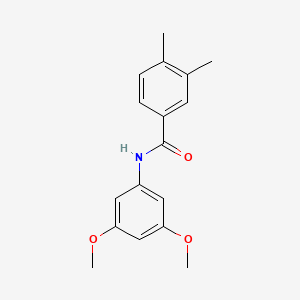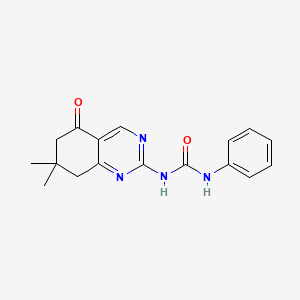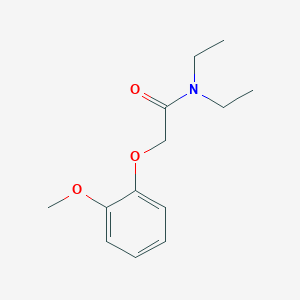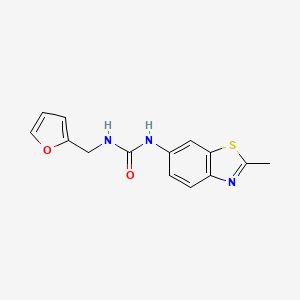
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide, also known as DMDB, is a chemical compound that belongs to the family of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMDB has been the focus of scientific research due to its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. This compound has also been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy and other seizure disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. This compound is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations as well. It has low solubility in water, which may limit its use in certain applications. This compound also has a relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several areas of research that could be explored in the future regarding N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide. One potential direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may make it useful in the treatment of these disorders. Another area of research could be the development of new synthetic methods for this compound, which could make it more readily available for research purposes. Finally, further studies could be conducted to investigate the long-term effects of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. While this compound has several advantages as a research tool, it also has some limitations. However, there are several areas of research that could be explored in the future to further our understanding of this compound and its potential applications.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(7-12(11)2)17(19)18-14-8-15(20-3)10-16(9-14)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWEOIIEMWELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)
![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)

